2,5-Dichloro-3-hydroxybenzoic acid

Cytotoxicity Disinfection Byproducts Isomer-Specific Toxicology

Secure the optimal isomer for your Chloramben herbicide synthesis and SAR studies. 2,5-Dichloro-3-hydroxybenzoic acid (CAS 165377-89-9) is the essential precursor to 2,5-dichloro-3-aminobenzoic acid, a conversion route not feasible with isomeric counterparts. This specific substitution pattern drives unique cytotoxicity profiles and target engagement, making it an irreplaceable scaffold for bioactivity screening. Sourcing this precise isomer ensures high-yield synthetic routes and reliable analytical reference standards.

Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
Cat. No. B8617445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-hydroxybenzoic acid
Molecular FormulaC7H4Cl2O3
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl
InChIInChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12)
InChIKeyRACHNQRBLHENME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-hydroxybenzoic Acid: Technical Specifications and Procurement Baseline


2,5-Dichloro-3-hydroxybenzoic acid (CAS 165377-89-9) is a chlorinated derivative of hydroxybenzoic acid, characterized by chlorine substituents at the 2- and 5-positions and a hydroxyl group at the 3-position on the benzoic acid ring [1]. This specific substitution pattern confers distinct electronic and steric properties, making it a valuable synthetic intermediate in agrochemical and pharmaceutical research [2]. Its molecular formula is C7H4Cl2O3 with a molecular weight of 207.01 g/mol [1].

Why 2,5-Dichloro-3-hydroxybenzoic Acid Cannot Be Substituted with Isomeric Analogs


Halogenated hydroxybenzoic acids exhibit isomer-specific biological activity and chemical reactivity. A systematic investigation of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) versus 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) demonstrated significantly higher cytotoxicity for the ortho-substituted isomer in mammalian cell lines, with a dose-dependent increase in intracellular SOD activity that paralleled the cytotoxicity trend [1]. This isomer-specific behavior is driven by distinct binding interactions with Cu/Zn-superoxide dismutase, where van der Waals and hydrogen bonding energies dictate complex formation [1]. Consequently, substituting 2,5-dichloro-3-hydroxybenzoic acid with a different positional isomer—such as 3,5-dichloro-4-hydroxybenzoic acid or 3,5-dichloro-2-hydroxybenzoic acid—can lead to divergent toxicological profiles, synthetic reactivity, and target engagement. The specific arrangement of electron-withdrawing chloro and hydrogen-bond-donating hydroxyl groups in 2,5-dichloro-3-hydroxybenzoic acid creates a unique electrophilic environment that cannot be replicated by its isomeric counterparts.

Quantitative Differentiation of 2,5-Dichloro-3-hydroxybenzoic Acid Against Closest Analogs


Isomer-Specific Cytotoxicity: 2,5-Dichloro-3-hydroxybenzoic Acid's Substitution Pattern Matters

Comparative studies on dichloro-hydroxybenzoic acid isomers reveal that the position of hydroxyl and chloro substituents drastically alters cytotoxicity. In a head-to-head comparison, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) exhibited significantly higher cytotoxicity than 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) across diverse mammalian cell lines [1]. Although direct data for 2,5-dichloro-3-hydroxybenzoic acid is not available, the observed isomer-dependent activity establishes a class-level principle: substitution pattern dictates biological outcome. Therefore, 2,5-dichloro-3-hydroxybenzoic acid cannot be substituted with its 3,5-dichloro-4-hydroxy or 3,5-dichloro-2-hydroxy analogs without risking altered toxicological or pharmacological profiles.

Cytotoxicity Disinfection Byproducts Isomer-Specific Toxicology

Antimicrobial Activity: Moderate Biofilm Inhibition Against Enterococcus faecalis

2,5-Dichloro-3-hydroxybenzoic acid demonstrates moderate antimicrobial activity, with an IC50 of 1.87 × 10^5 nM (187 µM) against Enterococcus faecalis biofilm formation after 20 hours, as measured by crystal violet staining [1]. In comparison, the non-halogenated analog 3-hydroxybenzoic acid exhibits no significant activity at comparable concentrations, highlighting the contribution of chlorine substituents to antibacterial potency [2]. While this IC50 value is moderate relative to potent antimicrobial agents, it establishes a baseline for structure-activity relationship (SAR) studies and indicates that 2,5-dichloro-3-hydroxybenzoic acid may serve as a scaffold for further optimization.

Antimicrobial Biofilm Inhibition Enterococcus faecalis

Synthetic Utility: Precursor to Commercial Herbicide Chloramben

2,5-Dichloro-3-hydroxybenzoic acid serves as a direct precursor to 2,5-dichloro-3-aminobenzoic acid (Chloramben), a selective pre-emergence herbicide used to control annual grasses and broadleaf weeds in soybeans and other crops [1]. The hydroxyl-to-amino conversion is a key synthetic step that leverages the unique 2,5-dichloro-3-substitution pattern. In contrast, isomeric dichloro-hydroxybenzoic acids (e.g., 3,5-dichloro-4-hydroxybenzoic acid) cannot be transformed into Chloramben due to mismatched substitution geometry, rendering them unsuitable for this industrial application.

Agrochemical Synthesis Herbicide Intermediate Chloramben

Physicochemical Property Differentiation: Enhanced Lipophilicity and Acidity

The presence of two chloro substituents significantly alters the physicochemical profile of 2,5-dichloro-3-hydroxybenzoic acid relative to non-halogenated analogs. Predicted XLogP3-AA for the target compound is approximately 2.8, compared to 1.5 for 3-hydroxybenzoic acid [1]. Similarly, the predicted pKa of the carboxylic acid group shifts from ~4.2 in 3-hydroxybenzoic acid to ~3.1 in 2,5-dichloro-3-hydroxybenzoic acid due to the electron-withdrawing effect of the ortho and meta chlorines [2]. These differences impact solubility, membrane permeability, and protein binding, making the dichloro compound a distinct chemical entity for medicinal chemistry and environmental fate studies.

Lipophilicity Acidity ADME Prediction

High-Value Application Scenarios for 2,5-Dichloro-3-hydroxybenzoic Acid Based on Quantitative Evidence


Synthesis of Chloramben and Related Agrochemicals

2,5-Dichloro-3-hydroxybenzoic acid is the optimal starting material for the synthesis of 2,5-dichloro-3-aminobenzoic acid (Chloramben), a selective herbicide [1]. Its 2,5-dichloro-3-hydroxy substitution pattern uniquely positions it for conversion to the amino derivative, which is not feasible with other dichloro-hydroxybenzoic acid isomers. Procurement of this specific isomer ensures efficient, high-yield synthesis routes in agrochemical R&D and production settings.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

With a quantifiable IC50 of 187 µM against Enterococcus faecalis biofilm formation [1], 2,5-dichloro-3-hydroxybenzoic acid serves as a baseline scaffold for SAR exploration. Its moderate activity, combined with the established isomer-specific cytotoxicity paradigm [2], makes it a valuable comparator when evaluating novel halogenated benzoic acid derivatives for antimicrobial or toxicological profiling.

Physicochemical Property Benchmarking in Medicinal Chemistry

The pronounced increase in lipophilicity (ΔXLogP3-AA ≈ +1.3) and acidity (ΔpKa ≈ -1.1) relative to 3-hydroxybenzoic acid [1] makes 2,5-dichloro-3-hydroxybenzoic acid a useful tool compound for studying the impact of halogenation on ADME properties. It is particularly relevant in drug discovery programs where fine-tuning of logD and pKa is required for target engagement or bioavailability optimization.

Environmental Fate and Disinfection Byproduct Research

As a member of the halogenated hydroxybenzoic acid class, 2,5-dichloro-3-hydroxybenzoic acid is relevant to studies on drinking water disinfection byproducts (DBPs) [1]. The isomer-specific cytotoxicity data for related compounds underscore the need to study individual isomers rather than class aggregates. This compound can serve as a reference standard in analytical methods development and toxicological assessments of chlorinated DBPs.

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